![molecular formula C17H16N2O2 B3066661 7-Benzyloxyindole-3-acetamide CAS No. 858232-85-6](/img/structure/B3066661.png)
7-Benzyloxyindole-3-acetamide
Overview
Description
7-Benzyloxyindole-3-acetamide is a derivative of indole . Indole and its derivatives have been shown to possess antivirulence properties against various bacterial pathogens .
Synthesis Analysis
The biosynthesis of indole derivatives, including 7-Benzyloxyindole-3-acetamide, is complex and involves multiple interdependent pathways . The biosynthesis pathways reported in microorganisms include the indole-3-acetamide pathway .Chemical Reactions Analysis
Treatment with indole or its derivative 7-benzyloxyindole caused Staphylococcus aureus to become colorless and inhibited its hemolytic ability without affecting bacterial growth . This suggests that 7-Benzyloxyindole-3-acetamide may have similar effects.Scientific Research Applications
Synthesis and Chemical Properties
Scalable Synthesis as a Key Intermediate : 7-Benzyloxyindole-3-acetamide is utilized in the scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole, a key intermediate of AJ-9677, a selective adrenaline β3-agonist. This synthesis process demonstrates high enantiomeric excess and overall yield (Fujii et al., 2001).
Role in the Synthesis of Antifungal Agents : This compound has been utilized in the synthesis of various N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds, which show antifungal activity against pathogens like Tricophyton rubrum and Epidermophyton floccosum (Gupta & Wagh, 2006).
Synthesis of Silaheterocyclic Benzoxazasiloles : Interaction of 7-benzyloxyindole-3-acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles, exhibiting unique spectral properties (Lazareva et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-(7-phenylmethoxy-1H-indol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-16(20)9-13-10-19-17-14(13)7-4-8-15(17)21-11-12-5-2-1-3-6-12/h1-8,10,19H,9,11H2,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMPJMNEGNNFKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340342 | |
Record name | 7-Benzyloxyindole-3-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxyindole-3-acetamide | |
CAS RN |
858232-85-6 | |
Record name | 7-Benzyloxyindole-3-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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